molecular formula C16H15ClN6O3S4 B2761518 5-chloro-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide CAS No. 391868-79-4

5-chloro-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide

Cat. No.: B2761518
CAS No.: 391868-79-4
M. Wt: 503.03
InChI Key: UBFMWERENVJILV-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide features a bis-thiadiazole scaffold with a sulfanyl linker and a substituted benzamide moiety. Its synthesis involves acylation of 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine with heterocyclic acid chlorides, forming dual thiadiazole rings connected via a carbamoylmethylsulfanyl bridge . This structural complexity confers unique physicochemical properties and biological activity, particularly antimicrobial and antifungal effects.

Properties

IUPAC Name

5-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O3S4/c1-3-27-15-22-20-13(29-15)18-11(24)7-28-16-23-21-14(30-16)19-12(25)9-6-8(17)4-5-10(9)26-2/h4-6H,3,7H2,1-2H3,(H,18,20,24)(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFMWERENVJILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the thiadiazole rings and the subsequent coupling reactions to introduce the benzamide and other substituents. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl groups would yield sulfoxides or sulfones, while substitution of the chloro group with an amine would yield the corresponding amine derivative.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of thiadiazole compounds exhibit notable antibacterial properties. Studies have shown that compounds containing the thiadiazole ring can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, derivatives similar to 5-chloro-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide have been tested against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of Thiadiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus10 µg/ml
Compound BE. coli15 µg/ml
Compound CP. aeruginosa20 µg/ml

The above data illustrate that certain derivatives can be as effective as standard antibiotics like norfloxacin in inhibiting bacterial growth .

Antifungal Activity

The antifungal potential of thiadiazole derivatives has also been extensively studied. Compounds similar to this compound have demonstrated effectiveness against various fungal pathogens including Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of Thiadiazole Derivatives

Compound NameFungal StrainMinimum Inhibitory Concentration (MIC)
Compound DC. albicans12 µg/ml
Compound EA. niger8 µg/ml

These findings suggest that such compounds could be developed into effective antifungal agents for medical applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole-based compounds. The structure of this compound suggests possible mechanisms for inducing apoptosis in cancer cells. Research has shown that similar compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 3: Anticancer Activity of Thiadiazole Derivatives

Compound NameCancer Cell LineIC50 Value (µM)
Compound FMCF-715 µM
Compound GHeLa20 µM

Studies indicate that these compounds may act through multiple pathways including the inhibition of cell cycle progression and induction of oxidative stress .

Agrochemical Applications

Beyond pharmacological applications, thiadiazole derivatives are also being explored for their potential use as agrochemicals. Their ability to act as fungicides and bactericides makes them valuable in agricultural settings to protect crops from diseases.

Table 4: Agrochemical Applications of Thiadiazole Derivatives

Application TypeTarget OrganismEfficacy
FungicideFungal pathogensEffective at low concentrations
BactericideBacterial pathogensBroad-spectrum activity

The versatility of compounds like this compound in both medical and agricultural domains underscores their importance in ongoing research .

Mechanism of Action

The mechanism of action of 5-chloro-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Findings

Core Heterocycle Impact :

  • Thiadiazole-based compounds (e.g., target compound) exhibit superior antimicrobial activity compared to oxadiazole analogues (e.g., MIC for C. albicans: 5.0 vs. >20 µg/mL) . The sulfur atom in thiadiazole enhances electron-withdrawing effects, improving membrane permeability.

Substituent Effects :

  • Ethylsulfanyl vs. Benzylsulfanyl : Ethylsulfanyl groups (target compound) improve metabolic stability over bulkier benzylsulfanyl derivatives (e.g., compound in [7]), which show reduced potency against Gram-negative strains .
  • Polar Groups (e.g., dimethylsulfamoyl) : Enhance solubility but may reduce cell penetration, leading to moderate antifungal activity (MIC = 7.5 µg/mL in [19]) .

Linker Optimization: The carbamoylmethylsulfanyl bridge in the target compound allows conformational flexibility, facilitating target binding. Rigid linkers (e.g., arylidine amino in [6]) reduce activity due to steric hindrance .

Biological Activity

5-chloro-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide is a complex organic compound belonging to the class of thiadiazoles. This compound has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula for this compound is C16H18ClN6O3S4C_{16}H_{18}ClN_6O_3S_4, with a molecular weight of approximately 438.13 g/mol. The structure features multiple functional groups including:

  • Thiadiazole rings : Known for their pharmacological properties.
  • Methoxy and chloro substituents : These groups enhance biological activity and solubility.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Cell signaling modulation : It can disrupt signaling pathways that are critical for cancer cell proliferation.
  • Induction of apoptosis : This compound has shown potential in triggering programmed cell death in cancerous cells.

Anticancer Activity

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:

  • In vitro studies showed significant cytotoxic effects on breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cells. The median inhibitory concentration (IC50) values were comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU) .
Cell LineIC50 (µM)
MCF-712.5
HepG215.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate its effectiveness against:

  • Bacteria : Including Staphylococcus aureus and Escherichia coli.
  • Fungi : Demonstrated activity against Aspergillus niger.

The Minimum Inhibitory Concentration (MIC) values suggest that it possesses significant antimicrobial potential.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Aspergillus niger16

Case Studies

  • Study on Anticancer Properties : A recent publication investigated the effects of various thiadiazole derivatives, including our compound, on MCF-7 cells. The study reported that the compound induced cell cycle arrest and apoptosis through mechanisms involving CDK9 inhibition .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiadiazole derivatives. The findings indicated that compounds with similar structures exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this thiadiazole derivative to improve yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, including heterocyclization of acylated thiosemicarbazides with carbon disulfide and subsequent alkylation ( ). Key parameters to optimize include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity ().
  • Temperature control : Reactions often require reflux conditions (80–120°C) to achieve high conversion rates ( ).
  • Reagent stoichiometry : Excess alkylating reagents (e.g., ethyl iodide) improve substitution efficiency ( ).
  • Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progression and purity assessment ().

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and regiochemistry, especially for distinguishing thiadiazole and benzamide moieties ().
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula and detects fragmentation patterns ( ).
  • Infrared (IR) Spectroscopy : Identifies functional groups like carbonyl (C=O, ~1650 cm⁻¹) and sulfanyl (S–H, ~2550 cm⁻¹) ( ).
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) in single-crystal forms ( ).

Q. Which chemical reactions are feasible for modifying the thiadiazole core?

  • Oxidation : Hydrogen peroxide converts sulfanyl (–SH) groups to sulfoxides or sulfones, altering electronic properties ().
  • Nucleophilic Substitution : Amines or thiols replace ethylsulfanyl groups under basic conditions (e.g., K₂CO₃ in DMF) ().
  • Reduction : LiAlH₄ reduces carboxamide (–CONH–) to amine (–CH₂NH–), modifying hydrophobicity ().

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Key Modifications :

  • Substituent variation : Replacing the ethylsulfanyl group with bulkier alkyl chains (e.g., cyclopentyl) increases lipophilicity and membrane permeability ().
  • Heterocycle replacement : Swapping thiadiazole with oxadiazole alters π-π stacking interactions, impacting target binding ().
    • Screening : Antitumor activity assays (e.g., NCI-60 cell line panel) quantify potency variations across analogs ( ).
    • Computational modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on bioactivity ().

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Source of Contradictions : Discrepancies may arise from impurities (>95% purity required), assay conditions (e.g., serum concentration), or cell line heterogeneity ( ).
  • Resolution Steps :

  • Reproducibility checks : Validate protocols using reference compounds (e.g., doxorubicin as a positive control) ( ).
  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell viability tests (e.g., MTT) to confirm mechanisms ().

Q. How can computational chemistry predict metabolic stability and toxicity?

  • Tools : Use software like Schrödinger’s QikProp or SwissADME to calculate ADMET properties:

  • Metabolic hotspots : Cytochrome P450 enzymes target methoxy (–OCH₃) and ethylsulfanyl groups ().
  • Toxicity alerts : Thiadiazoles may form reactive metabolites; in silico alerts (e.g., Derek Nexus) flag potential hepatotoxicity ().
    • Validation : Compare predictions with in vitro microsomal stability assays ().

Q. What strategies address discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic Optimization :

  • Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoformulations improve bioavailability ().
  • Prodrug design : Mask polar groups (e.g., carboxamide) with ester linkages for passive diffusion ().
    • In vivo models : Use xenograft mice with human cancer cell lines to correlate tumor shrinkage with plasma concentrations ( ).

Methodological Considerations

Q. How to design experiments for evaluating thiadiazole derivatives’ reactivity under physiological conditions?

  • pH-dependent stability : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC ().
  • Redox mimicry : Simulate oxidative stress with glutathione (GSH) to assess sulfanyl group reactivity ().

Q. What techniques validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts ().
  • Fluorescence polarization : Track competitive displacement of fluorescent probes (e.g., ATP analogs) in kinase assays ( ).

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